molecular formula C14H12N2O3 B14803784 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide

3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide

Cat. No.: B14803784
M. Wt: 256.26 g/mol
InChI Key: DSHYBLJICFTBFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dihydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 3-aminobenzamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-[(2,3-dihydroxybenzylidene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dihydroxybenzylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of ethers or esters, depending on the nucleophile used.

Scientific Research Applications

3-[(2,3-dihydroxybenzylidene)amino]benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(2,3-dihydroxybenzylidene)amino]benzamide is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dihydroxybenzylidene)amino]benzamide
  • 3-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzamide
  • 3-[(4-diethylamino-2-hydroxybenzylidene)amino]benzamide

Uniqueness

3-[(2,3-dihydroxybenzylidene)amino]benzamide is unique due to the specific positioning of the hydroxyl groups on the benzylidene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and imine groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-[(2,3-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O3/c15-14(19)9-3-1-5-11(7-9)16-8-10-4-2-6-12(17)13(10)18/h1-8,17-18H,(H2,15,19)

InChI Key

DSHYBLJICFTBFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C(=O)N

Origin of Product

United States

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